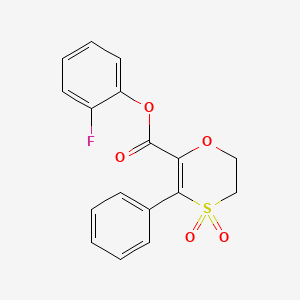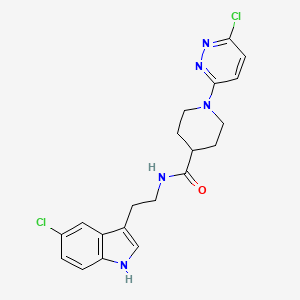![molecular formula C18H28ClNO4S B12183252 4-[4-Chloro-3-(octyloxy)benzenesulfonyl]morpholine](/img/structure/B12183252.png)
4-[4-Chloro-3-(octyloxy)benzenesulfonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-Chloro-3-(octyloxy)benzenesulfonyl]morpholine is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a morpholine ring attached to a benzenesulfonyl group, which is further substituted with a chloro and an octyloxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Chloro-3-(octyloxy)benzenesulfonyl]morpholine typically involves the following steps:
Preparation of 4-Chloro-3-(octyloxy)benzenesulfonyl chloride: This intermediate is synthesized by reacting 4-chloro-3-hydroxybenzenesulfonyl chloride with octanol in the presence of a base such as pyridine.
Formation of this compound: The intermediate is then reacted with morpholine under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-Chloro-3-(octyloxy)benzenesulfonyl]morpholine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The octyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
4-[4-Chloro-3-(octyloxy)benzenesulfonyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its anticancer and antimicrobial properties due to its ability to inhibit specific enzymes involved in cell proliferation and bacterial growth.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-Chloro-3-(octyloxy)benzenesulfonyl]morpholine involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic processes that rely on the enzyme’s function. This inhibition can lead to reduced cell proliferation in cancer cells or impaired bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-3-isothiocyanato-benzenesulfonyl)-morpholine
- 4-(4-Chloro-benzenesulfonyl)-morpholine
- 4-(4-Chloro-3-(trifluoromethyl)benzenesulfonyl)-morpholine
Uniqueness
4-[4-Chloro-3-(octyloxy)benzenesulfonyl]morpholine is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for enhanced membrane permeability. This structural feature may contribute to its specific biological activities and applications in various research fields.
Properties
Molecular Formula |
C18H28ClNO4S |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
4-(4-chloro-3-octoxyphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C18H28ClNO4S/c1-2-3-4-5-6-7-12-24-18-15-16(8-9-17(18)19)25(21,22)20-10-13-23-14-11-20/h8-9,15H,2-7,10-14H2,1H3 |
InChI Key |
QUBJBKXGOAZQON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B12183169.png)
![4-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide](/img/structure/B12183177.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide](/img/structure/B12183183.png)
![2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12183185.png)

![1-(3-Methylpiperidyl)-2-[2-(trifluoromethyl)benzimidazolyl]ethan-1-one](/img/structure/B12183196.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B12183204.png)
![(1-Ethyl-2-hydroxyethyl)[(4-propoxyphenyl)sulfonyl]amine](/img/structure/B12183208.png)
![2-[(3-Phenyl-3,4,5,6,7-pentahydrobenzimidazol-2-ylthio)ethyl]quinazolin-4-ol](/img/structure/B12183226.png)
![7'-[(2,6-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B12183235.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-methyl-N-phenylacetamide](/img/structure/B12183243.png)
amine](/img/structure/B12183246.png)


